1-Cyclopropyl-4-phenoxybenzene
Description
1-Cyclopropyl-4-phenoxybenzene is a bicyclic aromatic compound featuring a benzene ring substituted with a cyclopropyl group at position 1 and a phenoxy group (-O-C₆H₅) at position 4. Its molecular formula is C₁₅H₁₄O, with a molecular weight of 210.27 g/mol.
Properties
Molecular Formula |
C15H14O |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-cyclopropyl-4-phenoxybenzene |
InChI |
InChI=1S/C15H14O/c1-2-4-14(5-3-1)16-15-10-8-13(9-11-15)12-6-7-12/h1-5,8-12H,6-7H2 |
InChI Key |
OATWERRIVFJXPU-UHFFFAOYSA-N |
SMILES |
C1CC1C2=CC=C(C=C2)OC3=CC=CC=C3 |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
1-(Cyclopropylmethyl)-4-methoxybenzene (C₁₁H₁₄O, MW: 162.23)
- Substituents : Cyclopropylmethyl (-CH₂-C₃H₅) and methoxy (-OCH₃).
- Key Differences: The methoxy group is smaller and more polar than phenoxy, increasing solubility in polar solvents. The cyclopropylmethyl chain adds flexibility compared to the direct cyclopropyl attachment in the target compound.
- Applications: Used as a flavor/fragrance agent (FEMA No. 4759) due to its moderate volatility and stability .
4-Phenoxybenzyl isothiocyanate (C₁₄H₁₁NOS, MW: 241.31)
- Substituents: Phenoxy (-O-C₆H₅) and isothiocyanatomethyl (-CH₂-NCS).
- Key Differences : The isothiocyanate group confers reactivity, enabling use in click chemistry or bioactive compound synthesis. However, this group increases toxicity risks compared to the inert cyclopropyl group in the target compound.
2-Chloro-1-(cyclopropylmethoxy)-4-fluorobenzene (C₁₀H₁₀ClFO₂, MW: 216.64)
- Substituents : Cyclopropylmethoxy (-O-CH₂-C₃H₅), chloro (-Cl), and fluoro (-F).
- Key Differences : Halogen atoms enhance electron-withdrawing effects, altering electronic properties and reactivity. The cyclopropylmethoxy group increases steric hindrance compared to the target compound’s cyclopropyl group.
Physicochemical Properties
| Property | 1-Cyclopropyl-4-phenoxybenzene | 1-(Cyclopropylmethyl)-4-methoxybenzene | 4-Phenoxybenzyl isothiocyanate |
|---|---|---|---|
| Molecular Weight | 210.27 | 162.23 | 241.31 |
| Polarity | Low (phenoxy group) | Moderate (methoxy group) | High (isothiocyanate) |
| Lipophilicity (LogP) | ~4.2 (estimated) | ~3.0 | ~3.8 |
| Stability | Stable under ambient conditions | Thermally stable | Reactive (NCS group) |
- Key Insight: The phenoxy group in 1-Cyclopropyl-4-phenoxybenzene increases lipophilicity, favoring membrane permeability in biological systems. Halogenated analogs (e.g., ) exhibit higher reactivity but lower thermal stability .
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